(S)-5-isopropylmorpholin-3-one
Overview
Description
(S)-5-Isopropylmorpholin-3-one is a chiral morpholine derivative characterized by the presence of an isopropyl group at the 5-position and a ketone functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-isopropylmorpholin-3-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable morpholine derivative.
Oxidation: The ketone functional group at the 3-position is introduced via oxidation reactions, often employing oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Processes: Employing catalysts to facilitate the isopropylation and oxidation steps, thereby improving selectivity and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions: (S)-5-Isopropylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Secondary alcohols.
Substitution Products: Various substituted morpholine derivatives.
Scientific Research Applications
(S)-5-Isopropylmorpholin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-5-isopropylmorpholin-3-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are sensitive to the presence of the morpholine ring and the isopropyl group.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Morpholine: A simpler analog without the isopropyl and ketone groups.
N-Methylmorpholine: Contains a methyl group instead of an isopropyl group.
4-Morpholinone: Lacks the isopropyl group but contains the ketone functional group.
Uniqueness: (S)-5-Isopropylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 5-position and the ketone at the 3-position differentiates it from other morpholine derivatives, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
(5S)-5-propan-2-ylmorpholin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)6-3-10-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOLJYXTOMTIEE-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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